molecular formula C13H14N2O B12873122 N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine

N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine

Cat. No.: B12873122
M. Wt: 214.26 g/mol
InChI Key: HBJBGYCLXDXPTI-SDNWHVSQSA-N
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Description

N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 1H-pyrrol-1-amine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

4-Ethoxybenzaldehyde+1H-pyrrol-1-amineThis compound+H2O\text{4-Ethoxybenzaldehyde} + \text{1H-pyrrol-1-amine} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-Ethoxybenzaldehyde+1H-pyrrol-1-amine→this compound+H2​O

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of 4-ethoxybenzaldehyde and 1H-pyrrol-1-amine.

    Substitution: Formation of substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of liquid crystal materials and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzylidene)-1H-pyrrol-1-amine
  • N-(4-Ethoxybenzylidene)-4-butylaniline
  • N-(4-Methoxybenzylidene)-4-butylaniline

Uniqueness

N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine is unique due to its specific ethoxy substitution on the benzylidene group, which can influence its electronic properties and reactivity. This substitution can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(E)-1-(4-ethoxyphenyl)-N-pyrrol-1-ylmethanimine

InChI

InChI=1S/C13H14N2O/c1-2-16-13-7-5-12(6-8-13)11-14-15-9-3-4-10-15/h3-11H,2H2,1H3/b14-11+

InChI Key

HBJBGYCLXDXPTI-SDNWHVSQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2C=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C=CC=C2

Origin of Product

United States

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